molecular formula C20H24N2OS B1684464 Lucanthone CAS No. 479-50-5

Lucanthone

Cat. No. B1684464
CAS RN: 479-50-5
M. Wt: 340.5 g/mol
InChI Key: FBQPGGIHOFZRGH-UHFFFAOYSA-N
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Description

Lucanthone is a drug used to treat parasitic diseases such as bilharziasis and schistosomiasis . It is a prodrug and is converted to the active metabolite hycanthone . It is a thioxanthen-9-one compound having a methyl substituent at the 1-position and a 2-[(diethylamino)ethyl]amino substituent at the 4-position .


Molecular Structure Analysis

Lucanthone has a molecular formula of C20H24N2OS and a molecular weight of 340.5 g/mol . The IUPAC name is 1-[(2-(diethylamino)ethyl)amino]-4-methylthioxanthen-9-one .


Chemical Reactions Analysis

Lucanthone has been found to inhibit post-radiation DNA repair in tumor cells . It inhibits the endonuclease activity of APE1, a base excision repair enzyme, without affecting its redox activity .


Physical And Chemical Properties Analysis

Lucanthone is a thioxanthen-9-one compound with a methyl substituent at the 1-position and a 2-[(diethylamino)ethyl]amino substituent at the 4-position . It has a molecular weight of 340.5 g/mol .

Scientific Research Applications

Radiosensitizing Agent in Cancer Therapy

Lucanthone has been explored as an adjuvant in radiation therapy for cancer treatment. Clinical trials have investigated its effects on radiation-induced regression in tumors. For instance, Turner et al. (1975) found that Lucanthone significantly decreased the time required for 50% tumor regression by approximately 50% in patients with pulmonary metastases and advanced squamous-cell tumors of the oral and pharyngeal regions who received Lucanthone in addition to irradiation. This indicates a definitive adjuvant effect of Lucanthone in radiation therapy (Turner et al., 1975). Similarly, Del Rowe et al. (1999) demonstrated that patients with brain metastases treated with Lucanthone and whole brain radiation experienced accelerated tumor regression, suggesting that Lucanthone can cross the blood-brain barrier and enhance the effects of radiation therapy on brain metastases (Del Rowe et al., 1999).

Treatment of Schistosomiasis

Lucanthone's original application was in the treatment of schistosomiasis, a parasitic disease. Early clinical trials conducted by Katz et al. (1968, 1969) on the efficacy of Hycanthone, an active metabolite of Lucanthone, in patients with active schistosomiasis mansoni showed promising results. These studies indicated that Hycanthone was effective in significantly reducing the disease burden with manageable side effects, supporting further clinical trials and pilot projects for mass treatment (Katz et al., 1968; Katz et al., 1969).

Future Directions

Lucanthone is currently being tested as a radiation sensitizer . It has been reported for its inhibitory effects of apurinic endonuclease-1 and autophagy . It is being investigated whether Lucanthone could enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in various cancer cells .

properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQPGGIHOFZRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023230
Record name Lucanthone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lucanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015607
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.15e-03 g/L
Record name Lucanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015607
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Recent data suggests that lucanthone inhibits post-radiation DNA repair in tumor cells. The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells.
Record name Lucanthone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04967
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Product Name

Lucanthone

CAS RN

479-50-5
Record name Lucanthone
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Record name Lucanthone [INN:BAN]
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Record name Lucanthone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04967
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Record name Lucanthone
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URL https://comptox.epa.gov/dashboard/DTXSID6023230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lucanthone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.849
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Record name LUCANTHONE
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Record name Lucanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015607
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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